molecular formula C21H25ClO5 B127378 Chloroprednisone CAS No. 52080-57-6

Chloroprednisone

Cat. No.: B127378
CAS No.: 52080-57-6
M. Wt: 392.9 g/mol
InChI Key: NPSLCOWKFFNQKK-ZPSUVKRCSA-N
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Description

Chloroprednisone is a topical glucocorticoid first reported in 1960. It is a chlorinated derivative of prednisone. The acetate ester prodrug, this compound 21-acetate, was sold under the brand name Topilan as an anti-inflammatory agent .


Physical and Chemical Properties Analysis

The specific physical and chemical properties of this compound are not detailed in the available literature .

Scientific Research Applications

  • Antiviral Research : Chloroquine, a drug similar to Chloroprednisone, has been highlighted for its potential benefit in treating patients infected with the novel coronavirus (SARS-CoV-2) (Touret & de Lamballerie, 2020).

  • Nephrotic Syndrome Treatment : Chlorambucil, combined with prednisone (a drug similar to this compound), has been used effectively in treating children with steroid-dependent nephrotic syndrome (Grupe, 1973).

  • Rheumatoid Arthritis Management : A study compared the effects of prednisone and chloroquine on elderly-onset rheumatoid arthritis, focusing on disease activity and bone mass (van Schaardenburg et al., 1995).

  • Enzyme Activity Modulation : Chloroquine's ability to inhibit certain enzyme activities, potentially affecting drug-drug interactions, was investigated (Adedoyin et al., 1998).

  • Cancer Research : Chlorophyllin, another derivative, has shown promise in modulating carcinogenesis and influencing levels of biotransformation system enzymes (Singh et al., 1996).

  • Neuroprotective Effects : The antioxidant and anti-inflammatory potential of certain compounds against neurotoxicity induced by pesticides was studied, providing insights into potential protective measures against such toxicity (Aboubakr et al., 2021).

  • Apoptosis in Leukemia Cells : The role of chlorambucil and prednisolone in inducing apoptosis in chronic lymphocytic leukemia cells was investigated, highlighting the importance of specific caspases in this process (King et al., 1998).

Safety and Hazards

The safety and hazards associated with Chloroprednisone are not explicitly mentioned in the available literature .

Biochemical Analysis

Biochemical Properties

Chloroprednisone plays a significant role in biochemical reactions as a glucocorticoid. It interacts with glucocorticoid receptors, which are a type of nuclear receptor that regulates gene expression. The interaction between this compound and glucocorticoid receptors involves binding to the receptor, leading to a conformational change that allows the receptor to translocate to the nucleus. Once in the nucleus, the receptor-chloroprednisone complex binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can suppress the expression of pro-inflammatory genes and enhance the expression of anti-inflammatory genes. This modulation of gene expression leads to a reduction in inflammation and immune response . Additionally, this compound can affect cellular metabolism by altering the expression of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors. Upon binding, this compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either activate or repress the transcription of target genes, depending on the nature of the GREs. This compound can also inhibit the activity of certain enzymes, such as phospholipase A2, which is involved in the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce inflammation without causing significant adverse effects. At high doses, this compound can lead to toxic effects, such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-inflammatory effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glucocorticoid pathway. It interacts with enzymes such as 11-Beta hydroxysteroid dehydrogenase, which converts inactive glucocorticoids to their active forms. This compound can also affect metabolic flux by altering the expression of enzymes involved in glucose and lipid metabolism . These changes can lead to variations in metabolite levels and overall metabolic activity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and duration of action.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with glucocorticoid receptors and modulates gene expression . The localization of this compound within subcellular compartments can also affect its stability and degradation.

Properties

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,23,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSLCOWKFFNQKK-ZPSUVKRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@@H](C4=CC(=O)C=C[C@]34C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030368
Record name Chloroprednisone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52080-57-6
Record name Chloroprednisone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52080-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroprednisone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroprednisone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15970
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Chloroprednisone
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URL https://comptox.epa.gov/dashboard/DTXSID701030368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroprednisone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.387
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Record name CHLOROPREDNISONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the local effects of Chloroprednisone Acetate based on the provided research?

A1: Unfortunately, the provided abstract does not offer specific details on the local effects of this compound Acetate. The title suggests a focus on "local effects," indicating the research likely investigated the drug's impact at a specific site of administration or within a particular tissue or organ. Further investigation into the full text of the research article [] would be required to elaborate on these local effects and their implications.

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